molecular formula C13H13N3O3 B2782309 1-methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid CAS No. 1174311-05-7

1-methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid

Cat. No. B2782309
CAS RN: 1174311-05-7
M. Wt: 259.265
InChI Key: DLHMKCHSOSBLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also contains a carboxylic acid group and a phenylacetamido group .


Molecular Structure Analysis

The molecular structure of “1-methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid” can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the ring is substituted with a methyl group and an amide group that is further substituted with a phenyl group .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including this compound, serve as essential building blocks for drug development. Their synthesis has been widespread due to their structural versatility and pharmacological potential . Researchers explore modifications of the piperidine moiety to create novel drugs targeting specific diseases. The carboxylic acid group in this compound can participate in various reactions, leading to diverse derivatives.

Spiropiperidines and Spirooxindoles

Spiropiperidines, a class of compounds derived from piperidine, have diverse biological activities. Researchers explore their use as enzyme inhibitors, antiviral agents, and more. Additionally, spirooxindoles, which incorporate a piperidine ring, exhibit promising anticancer properties .

properties

IUPAC Name

1-methyl-5-[(2-phenylacetyl)amino]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16-11(8-10(15-16)13(18)19)14-12(17)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHMKCHSOSBLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid

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